molecular formula C16H22ClNO2Si B1609746 1-Boc-5-chloro-2-trimethylsilanyl-indole CAS No. 475102-16-0

1-Boc-5-chloro-2-trimethylsilanyl-indole

Cat. No.: B1609746
CAS No.: 475102-16-0
M. Wt: 323.89 g/mol
InChI Key: OWDQXSZSDABDAW-UHFFFAOYSA-N
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Description

1-Boc-5-chloro-2-trimethylsilanyl-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a trimethylsilyl group at the 2-position of the indole ring. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-Boc-5-chloro-2-trimethylsilanyl-indole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Protection: The indole nitrogen is protected using a Boc group to prevent unwanted reactions.

    Chlorination: The 5-position of the indole ring is selectively chlorinated using reagents like N-chlorosuccinimide (NCS).

    Silylation: The 2-position is functionalized with a trimethylsilyl group using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and advanced purification techniques.

Chemical Reactions Analysis

1-Boc-5-chloro-2-trimethylsilanyl-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be replaced with other nucleophiles under suitable conditions.

    Deprotection: The Boc group can be removed using acidic conditions, revealing the free indole nitrogen.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction, depending on the reagents used.

Common reagents include acids for deprotection, bases for silylation, and oxidizing or reducing agents for modifying the indole ring. Major products formed depend on the specific reactions and conditions employed.

Scientific Research Applications

1-Boc-5-chloro-2-trimethylsilanyl-indole has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Researchers use it to study indole-based biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-5-chloro-2-trimethylsilanyl-indole involves its interaction with molecular targets through its indole core. The Boc group provides stability during reactions, while the trimethylsilyl group enhances solubility and reactivity. The chlorine atom can participate in electrophilic substitution reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

1-Boc-5-chloro-2-trimethylsilanyl-indole can be compared with other indole derivatives such as:

    1-Boc-5-bromo-2-trimethylsilanyl-indole: Similar structure but with a bromine atom instead of chlorine.

    1-Boc-5-chloro-2-trimethylsilyl-pyrrole: A pyrrole analog with similar functional groups.

    1-Boc-5-chloro-2-trimethylsilanyl-tryptamine: A tryptamine derivative with an additional amino group.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDQXSZSDABDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=C1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448583
Record name 1-boc-5-chloro-2-trimethylsilanyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-16-0
Record name 1-boc-5-chloro-2-trimethylsilanyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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